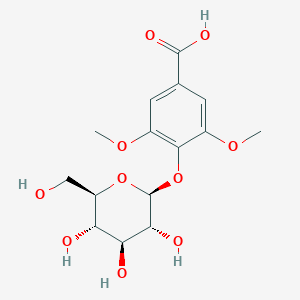

Glucosyringic acid

Overview

Description

Glucosyringic acid is a natural phenolic acid compound with the chemical formula C15H20O10. It is known for its presence in various plant sources and has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .

Mechanism of Action

Target of Action

Glucosyringic acid, a natural phenolic compound, primarily targets digestive enzymes such as α-amylase and α-glucosidase . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, thus influencing blood sugar levels.

Mode of Action

This compound exhibits significant inhibitory activity against α-amylase and α-glucosidase . By inhibiting these enzymes, it slows down the breakdown of carbohydrates, thereby reducing the rate of glucose absorption and ultimately lowering blood glucose levels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is carbohydrate metabolism, specifically the process of glycolysis . By inhibiting α-amylase and α-glucosidase, this compound disrupts the conversion of complex carbohydrates into glucose, thereby affecting the glycolytic pathway and reducing the availability of glucose for energy production .

Pharmacokinetics

This compound is slightly soluble in water, which may influence its bioavailability

Result of Action

The inhibition of α-amylase and α-glucosidase by this compound leads to a decrease in postprandial hyperglycemia, making it a potential agent for managing diabetes . In addition, this compound has been found to have antioxidant, anti-inflammatory, and antibacterial activities , which could contribute to its overall therapeutic effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the extraction source of this compound (such as specific plant species) may impact its potency . Additionally, factors like pH and temperature could potentially affect the stability and efficacy of this compound, although specific studies on these aspects are currently lacking.

Biochemical Analysis

Cellular Effects

Glucosyringic acid has been found to have protective effects on cells. For instance, it has been reported to restore biomechanics and organelle structure in human lens epithelial cells . It also has potential effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: Glucosyringic acid can be synthesized through chemical synthesis by combining syringic acid with glucose. The reaction typically involves the use of catalysts and specific reaction conditions to facilitate the glycosylation process .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as clove and vanilla. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various reagents like alkyl halides and acyl chlorides can be used under specific conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted this compound derivatives .

Scientific Research Applications

Chemistry: Used as a precursor for the synthesis of other phenolic compounds.

Biology: Studied for its antioxidant properties and potential to scavenge free radicals.

Medicine: Investigated for its anti-inflammatory and antimicrobial activities, making it a potential candidate for therapeutic applications.

Industry: Utilized in the food and beverage industry as a natural antioxidant and preservative.

Comparison with Similar Compounds

- Syringic Acid

- Vanillic Acid

- Ferulic Acid

- Caffeic Acid

Properties

IUPAC Name |

3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O10/c1-22-7-3-6(14(20)21)4-8(23-2)13(7)25-15-12(19)11(18)10(17)9(5-16)24-15/h3-4,9-12,15-19H,5H2,1-2H3,(H,20,21)/t9-,10-,11+,12-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKMDORKRDACEI-OVKLUEDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186870 | |

| Record name | Glucosyringic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33228-65-8 | |

| Record name | Glucosyringic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033228658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucosyringic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

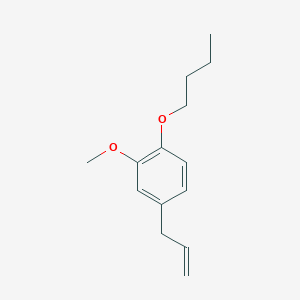

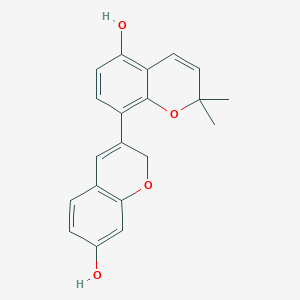

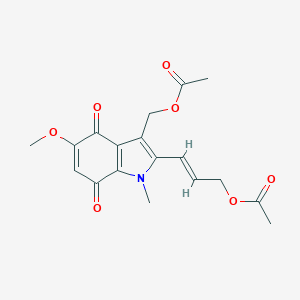

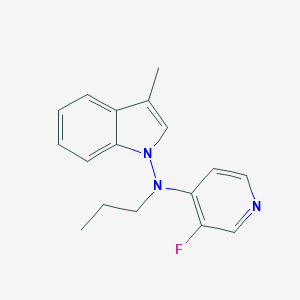

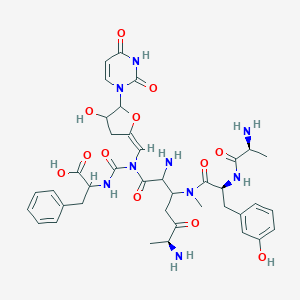

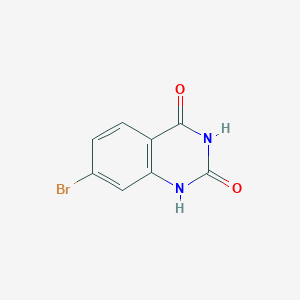

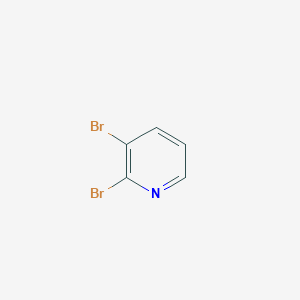

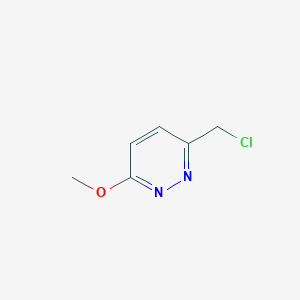

Feasible Synthetic Routes

Q1: What is Glucosyringic acid and where is it found?

A: this compound is a phenolic glycoside commonly found in various plants. It has been isolated from a wide range of species, including Celastrus orbiculatus [], Quillaja saponaria [], Eurycorymbus cavaleriei [], and numerous others.

Q2: Which plants are particularly rich sources of this compound?

A: While found in many plants, some species are notable for their relatively high this compound content. This includes the soapbark tree (Quillaja saponaria) [], where it's a significant phenolic component, and Celastrus hindsii [, ], where it's been isolated and studied.

Q3: What are the reported biological activities of this compound?

A3: While research is ongoing, this compound has demonstrated promising activities in several in vitro studies:

- Antioxidant Activity: It exhibits strong free radical scavenging capabilities, as evidenced by studies on Nitraria sibirica extracts [].

- Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: this compound showed significant PTP1B inhibitory activity in studies on Bauhinia glauca extracts [].

- Anti-inflammatory Activity: Although not directly tested for this compound, a study using Ginkgo biloba fruits, from which this compound has been isolated, found that laricitrin 3-rutinoside, another compound present in the extract, exhibited anti-inflammatory properties by reducing the secretion of pro-inflammatory cytokines IL-6 and IL-8 [].

Q4: Has this compound been tested in any animal models or clinical trials?

A4: The provided research focuses primarily on the isolation, structural characterization, and in vitro activity of this compound. Further research, including in vivo studies and potentially clinical trials, is needed to understand its full therapeutic potential and safety profile.

Q5: Are there any known methods to synthesize this compound?

A5: The provided abstracts primarily focus on isolating this compound from natural sources. While synthetic methods might exist, further research is needed to explore this aspect.

Q6: What analytical techniques are commonly employed to identify and quantify this compound?

A6: Researchers commonly utilize a combination of techniques to characterize and quantify this compound:

- Chromatography: Various chromatographic methods, including column chromatography (silica gel, ODS, Sephadex LH-20) [, , , , , , , ] and HPLC [, , , , , ], are used for isolation and purification.

- Spectroscopy: Structural elucidation relies heavily on spectroscopic data, primarily NMR (1H NMR, 13C NMR, 2D NMR) [, , , , , , , , , , , ] and MS (MS, HR-ESI-MS) [, , , , , , , , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B49175.png)

![2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride](/img/structure/B49196.png)